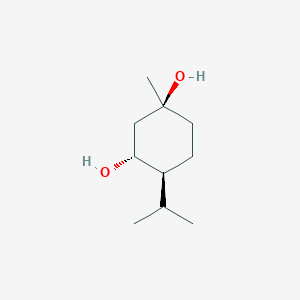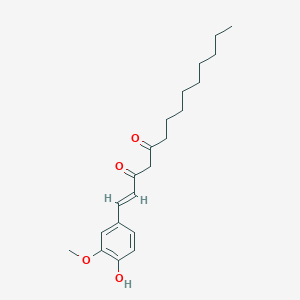
1-Déhydro-10-gingérol
Vue d'ensemble
Description
1-Dehydro-10-gingerdione is a bioactive compound derived from ginger (Zingiber officinale). It is one of the pungent constituents of ginger, known for its anti-inflammatory and antioxidant properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and autoimmune disorders .
Applications De Recherche Scientifique
1-Dehydro-10-gingerdione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: Utilized in the development of anti-inflammatory and antioxidant formulations
Mécanisme D'action
Target of Action
The primary target of 1-Dehydro-10-gingerdione is IKKβ , a key kinase in the NF-κB signaling pathway . IKKβ plays a crucial role in the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses .
Mode of Action
1-Dehydro-10-gingerdione directly inhibits the activity of IKKβ by targeting its activation loop . This inhibition disrupts the phosphorylation of IκBα, a process catalyzed by IKKβ in macrophages stimulated with agonists .
Biochemical Pathways
The inhibition of IKKβ activity by 1-Dehydro-10-gingerdione affects the NF-κB signaling pathway . By preventing the phosphorylation of IκBα, the compound disrupts the activation of NF-κB, thus suppressing the transcriptional activity of NF-κB .
Result of Action
The inhibition of NF-κB transcriptional activity by 1-Dehydro-10-gingerdione results in the suppression of NF-κB-regulated expression of inflammatory genes . This suggests that the compound has potential therapeutic applications in conditions associated with NF-κB-related inflammation and autoimmune disorders .
Action Environment
It’s worth noting that the compound’s activity was studied in the context of macrophages stimulated with agonists , suggesting that the cellular environment and specific stimuli can impact its action.
Analyse Biochimique
Biochemical Properties
1-Dehydro-10-gingerdione plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It directly inhibits the activity of inhibitory κB kinase β (IKKβ) by targeting its activation loop, thereby disrupting IKKβ-catalyzed phosphorylation of IκBα in macrophages stimulated with agonists . This inhibition leads to the suppression of NF-κB transcriptional activity, which is crucial in the regulation of inflammatory responses . Additionally, 1-Dehydro-10-gingerdione interacts with various biomolecules, including lipopolysaccharides (LPS), to inhibit NF-κB-regulated gene expression .
Cellular Effects
1-Dehydro-10-gingerdione exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the catalytic activity of IKKβ, leading to reduced phosphorylation of IκBα and subsequent suppression of NF-κB activation . This results in decreased expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in inflammation .
Molecular Mechanism
The molecular mechanism of 1-Dehydro-10-gingerdione involves its direct interaction with the activation loop of IKKβ, leading to irreversible inhibition of its catalytic activity . This interaction prevents the phosphorylation of IκBα, thereby blocking the activation of NF-κB and reducing the expression of NF-κB-regulated inflammatory genes . Additionally, 1-Dehydro-10-gingerdione inhibits LPS binding to MD-2 with higher affinity than other ginger-derived compounds, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dehydro-10-gingerdione have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on IKKβ and NF-κB activation over extended periods . Long-term studies have shown that 1-Dehydro-10-gingerdione continues to suppress the expression of inflammatory genes in macrophages, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 1-Dehydro-10-gingerdione vary with different dosages in animal models. At lower doses, the compound effectively inhibits NF-κB activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including disruption of normal cellular functions and adverse impacts on overall health . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-Dehydro-10-gingerdione is involved in various metabolic pathways, particularly those related to inflammation and immune responses. It interacts with enzymes such as IKKβ and modulates the activity of transcription factors like NF-κB . These interactions influence metabolic flux and the levels of metabolites involved in inflammatory processes . The compound’s role in these pathways highlights its potential as a therapeutic agent for inflammatory and autoimmune disorders.
Transport and Distribution
Within cells and tissues, 1-Dehydro-10-gingerdione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on IKKβ and NF-κB activation . The compound’s distribution is crucial for its effectiveness in modulating inflammatory responses and achieving therapeutic outcomes.
Subcellular Localization
1-Dehydro-10-gingerdione is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to compartments such as the cytoplasm and nucleus . This subcellular localization is essential for its role in inhibiting IKKβ activity and suppressing NF-κB-regulated gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dehydro-10-gingerdione can be synthesized through various chemical reactions involving ginger extracts. The preparation typically involves the extraction of gingerol-related compounds from ginger rhizomes using solvents like ethanol or methanol. The extracts are then subjected to oxidation reactions to convert gingerols into gingerdiones, including 1-dehydro-10-gingerdione .
Industrial Production Methods: Industrial production of 1-dehydro-10-gingerdione involves large-scale extraction and purification processes. Fresh ginger is kiln-dried to enhance the concentration of bioactive compounds. The dried ginger is then pulverized and subjected to solvent extraction. Advanced techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF/MS) are used to isolate and purify 1-dehydro-10-gingerdione .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dehydro-10-gingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerols to gingerdiones.
Reduction: Potential reduction to gingerols under specific conditions.
Substitution: Possible substitution reactions involving functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of various gingerdiones, including 1-dehydro-10-gingerdione.
Reduction: Regeneration of gingerols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
1-Dehydro-10-gingerdione is unique among ginger-derived compounds due to its specific molecular targets and potent anti-inflammatory properties. Similar compounds include:
6-Gingerol: Another major bioactive compound in ginger with anti-inflammatory and antioxidant properties.
8-Gingerol and 10-Gingerol: Structurally similar compounds with varying degrees of bioactivity.
10-Gingerdione: Another gingerdione with similar but less potent effects compared to 1-dehydro-10-gingerdione
Propriétés
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTTCAEQPSJA-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193762 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82206-04-0 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82206-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Dehydro-10-gingerdione (D10G) in reducing inflammation?
A1: Research suggests that D10G, a pungent constituent of ginger, targets the NF-κB pathway to suppress inflammation. Specifically, D10G inhibits the activity of IKKβ, a key enzyme involved in activating the NF-κB transcription factor []. This inhibition, in turn, suppresses the expression of inflammatory genes regulated by NF-κB, such as those involved in the toll-like receptor (TLR) mediated innate immune response [].
Q2: How does D10G interact with the TLR4 signaling pathway?
A2: While D10G's specific interaction with TLR4 is not fully elucidated in the provided abstracts, its ability to inhibit IKKβ activity suggests a downstream effect on the TLR4 pathway. TLR4 activation normally leads to IKKβ activation, which then activates NF-κB and ultimately results in the production of pro-inflammatory cytokines []. By inhibiting IKKβ, D10G likely disrupts this signaling cascade and reduces the inflammatory response initiated by TLR4. Further research is needed to confirm the exact point of interaction and the extent of D10G's impact on TLR4 signaling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



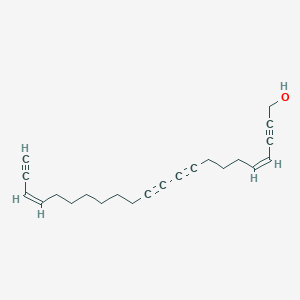
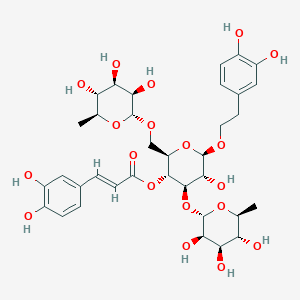
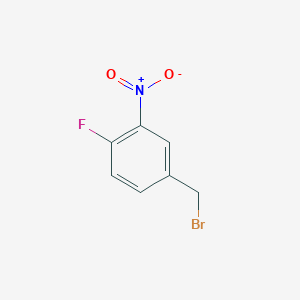
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)

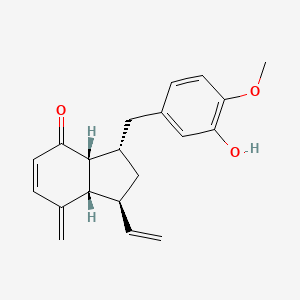
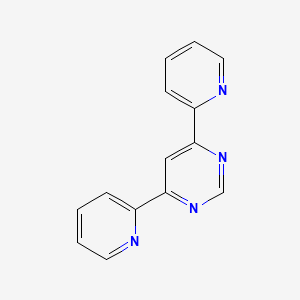
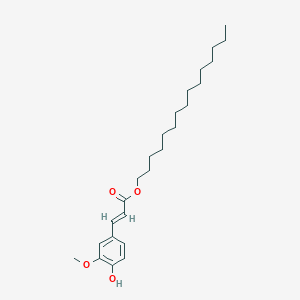
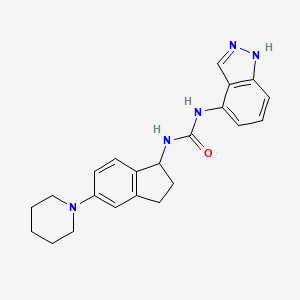
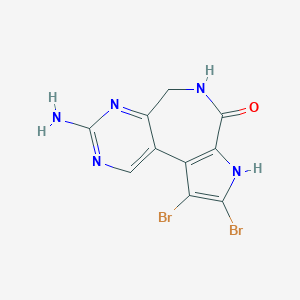
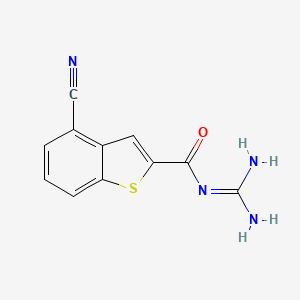
![(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one](/img/structure/B1254272.png)
